molecular formula C11H10F6O B2375695 2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2379-17-1

2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B2375695
CAS RN: 2379-17-1
M. Wt: 272.19
InChI Key: DDLQAOJQQSJPIH-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” is an organic compound containing a hexafluoropropan-2-ol group attached to a 3,4-dimethylphenyl group. This suggests that it might have properties similar to other fluorinated alcohols and aromatic compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a hexafluoropropan-2-ol group attached to a 3,4-dimethylphenyl group. The presence of the fluorine atoms would likely make the compound highly electronegative .


Chemical Reactions Analysis

As a fluorinated alcohol, this compound might undergo reactions similar to other alcohols, such as dehydration or oxidation. The presence of the aromatic ring could also enable it to participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atoms would likely make it highly electronegative and potentially reactive .

Scientific Research Applications

Synthesis and Crystal Structure

The compound 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, closely related to 2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, was synthesized and structurally analyzed by X-ray crystallography. Its crystal structure features strong intermolecular hydrogen bonds, forming two-dimensional layers. This structure has potential applications in synthesizing organic fluoro-containing polymers, given the ease of deprotonation of the hydroxyl groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

Luminescence Sensing Applications

A study on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrated their sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors. This property is attributed to the characteristic emission bands of the Eu(3+) or Tb(3+) ions in the complexes (B. Shi, Yuanhao Zhong, Lili Guo, & Gang Li, 2015).

Polymer Synthesis

The compound 2,2-bis[4-(4-aminophenoxy)-3,5-dimethylphenyl]-hexafluoropropane was synthesized for creating polyamides and polyimides. These polymers are notable for their high solubility in polar solvents and excellent thermal stability, which are beneficial in various industrial applications (D. Liaw, Been-Yang Liaw, & Yingchun Cheng, 2001).

Electrochemical Functionalization

In electrochemistry, 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been used for dehydrogenative electrochemical functionalization, a reagent- and metal-free approach to produce diarylmethanes. This process involves the formation of benzylic cations and highlights HFIP's role in sustainable and scalable chemical transformations (Y. Imada, Johannes L. Röckl, A. Wiebe, Tile Gieshoff, D. Schollmeyer, K. Chiba, R. Franke, & S. Waldvogel, 2018).

Photophysical Properties

A study on heteroleptic cationic Ir(III) complexes demonstrated their potential in data security protection, with the ability to exhibit dual-emission and vapochromic behaviors. This research opens avenues for the development of smart luminescent materials (Zhongming Song, Rui Liu, Yuhao Li, Hong Shi, Jinyang Hu, Xiaobo Cai, & Hongjun Zhu, 2016).

Pharmaceutical Applications

In pharmaceutical research, 1,1,1,3,3,3-hexafluoropropan-2-ol has been used for the stereocontrolled synthesis of glycosides and glycosyl esters, demonstrating its utility in complex chemical syntheses related to drug development (David Crich & Feng Cai, 2007).

Safety And Hazards

As with any chemical compound, handling “2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” would require appropriate safety precautions. These might include wearing protective clothing and avoiding contact with the skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has unique properties as a solvent, research might focus on developing new uses for it in chemical synthesis .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-6-3-4-8(5-7(6)2)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLQAOJQQSJPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Synthesis routes and methods

Procedure details

This compound was prepared from o-xylene and hexafluoroacetone: bp 101°-102°/20.0 mm Hg; ND25 1.4334; lit. (1) bp 200-200.5°/760 mm Hg.
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